molecular formula C17H23BrN2O2 B5219500 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione

Katalognummer B5219500
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: WDDQLPGEGVIXLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It was first discovered in 1994 and was later developed as an anticonvulsant drug. Brivaracetam has been shown to be effective in treating epilepsy and has been approved by the US Food and Drug Administration (FDA) for this purpose.

Wirkmechanismus

The exact mechanism of action of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by binding to a specific site on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has also been shown to have a low affinity for other receptors, which reduces the risk of adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its high potency and selectivity for SV2A. This makes it a useful tool for studying the role of SV2A in neurotransmitter release and neuronal excitability. However, one limitation of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that have improved solubility and pharmacokinetic properties. Another area of interest is the use of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research on the role of SV2A in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic applications for 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione.

Synthesemethoden

The synthesis of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with heptylamine to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the desired product.

Wissenschaftliche Forschungsanwendungen

1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of epilepsy, including partial-onset seizures, myoclonic seizures, and absence seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione works by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain.

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDQLPGEGVIXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.